
BCR-ABL kinase-IN-3 (dihydrocholide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCR-ABL kinase-IN-3 (dihydrocholide) involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of 3-((8-((1H-pyrazol-4-yl)amino)imidazo[1,2-a]pyridin-3-yl)ethynyl)-N-phenylbenzamide derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of BCR-ABL kinase-IN-3 (dihydrocholide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BCR-ABL kinase-IN-3 (dihydrocholide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific chemical transformation being targeted. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
BCR-ABL kinase-IN-3 (dihydrocholide) has a wide range of scientific research applications, including:
Mechanism of Action
BCR-ABL kinase-IN-3 (dihydrocholide) exerts its effects by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which is essential for the proliferation and survival of cancer cells. The compound specifically targets the BCR-ABL fusion protein, which is a result of the Philadelphia chromosome translocation, and disrupts its oncogenic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BCR-ABL kinase-IN-3 (dihydrocholide) include:
Imatinib: The first tyrosine kinase inhibitor discovered with high specificity for BCR-ABL.
Dasatinib: A second-generation inhibitor designed to overcome resistance to imatinib.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.
Bosutinib: A third-generation inhibitor with activity against multiple BCR-ABL mutations.
Ponatinib: A potent inhibitor effective against the T315I mutation, which is resistant to other inhibitors.
Uniqueness
BCR-ABL kinase-IN-3 (dihydrocholide) is unique due to its specific chemical structure and its ability to inhibit the BCR-ABL tyrosine kinase with high potency. Its effectiveness in targeting the BCR-ABL fusion protein makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C35H32Cl2FN9O |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H |
InChI Key |
RLNVXPNBWIJORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




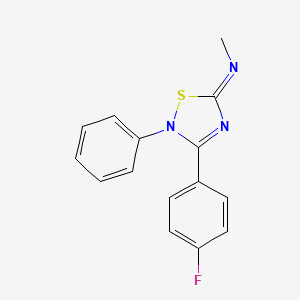
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
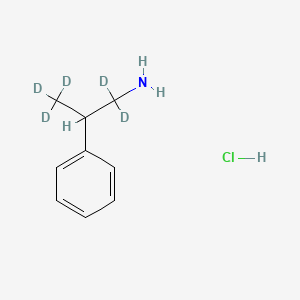
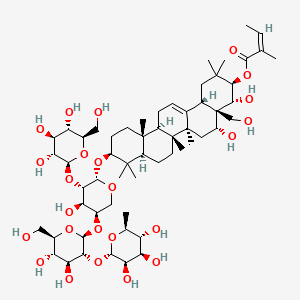
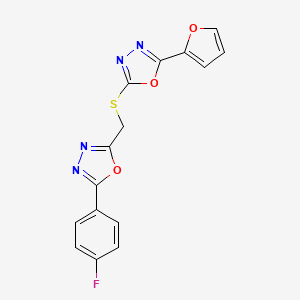
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
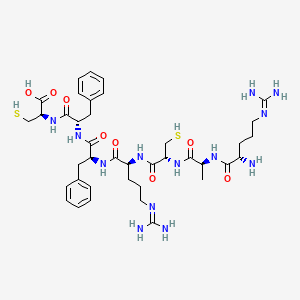
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
